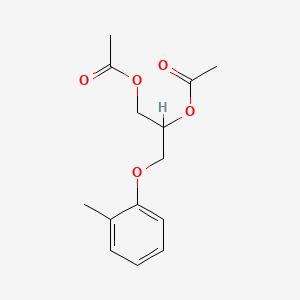

3-(o-Tolyloxy)-1,2-propanediol diacetate

Description

Historical Perspectives in Chemical Research on 3-(o-Tolyloxy)-1,2-propanediol diacetate

Direct historical accounts detailing the first synthesis or discovery of this compound are scarce. However, its emergence can be understood within the broader historical development of synthetic organic chemistry. The structural components of the molecule were well-known by the mid-20th century.

The foundational chemistry for forming the aromatic ether portion of the molecule was established in 1850 by Alexander Williamson with the development of the Williamson ether synthesis, a method for reacting an alkoxide with an alkyl halide. wikipedia.org This reaction became a cornerstone of organic chemistry, enabling the creation of countless ether compounds. wikipedia.org

The advancement of medicinal chemistry, which transitioned from using natural extracts to synthesizing novel compounds in the 19th and early 20th centuries, spurred the exploration of new molecular structures. pharmaguideline.comnih.gov Research into propanediol (B1597323) derivatives gained traction as chemists sought to create bioactive compounds with specific therapeutic properties. A notable example is Mephenesin (B1676209), 3-(o-tolyloxy)-1,2-propanediol, a muscle relaxant and a close structural analog to the parent diol of the title compound. wikipedia.org The synthesis of esters from alcohols and carboxylic acids (or their derivatives) was also a fundamental reaction established early in the history of organic chemistry. Therefore, this compound likely originated from systematic synthetic efforts to modify the hydroxyl groups of its parent diol, Mephenesin, to explore how such changes would affect its physical, chemical, and biological properties.

Structural Classification within Propanediol Derivatives and Aromatic Ethers

This compound can be classified based on its core structural features. This dual classification is essential for understanding its chemical behavior and potential applications.

Propanediol Derivative: The molecule is built upon a propane-1,2-diol scaffold. Propanediols are glycols (diols) that serve as versatile chemical building blocks for a wide range of products, including polymers, resins, and pharmaceuticals. mdpi.com Specifically, this compound is a diacetate ester of a substituted 1,2-propanediol, meaning both hydroxyl groups of the parent diol have been converted to acetate (B1210297) esters. chemeo.com

Aromatic Ether: The presence of the o-tolyloxy group (a 2-methylphenyl group linked via an oxygen atom) places it in the class of aromatic ethers, or more specifically, alkyl aryl ethers. rsc.org Aromatic ethers are prevalent in pharmaceuticals, agrochemicals, and fragrances, where the ether linkage provides stability and specific physicochemical properties. labinsights.nlnih.gov

Table 2: Structural Classification of this compound

| Structural Class | Feature | Description |

|---|---|---|

| Backbone | Propanediol Derivative | A three-carbon chain with functional groups attached at positions 1 and 2. |

| Primary Functional Group | Aromatic Ether | An oxygen atom connects the propanediol backbone to an o-tolyl (2-methylphenyl) aromatic ring. |

| Secondary Functional Groups | Diacetate Esters | Two acetate groups (-OCOCH₃) are attached to the 1 and 2 positions of the propanediol backbone. |

Overview of Contemporary Academic Research Trajectories for this compound

While dedicated contemporary research on this compound is limited, current academic pursuits in related areas provide a clear context for its potential relevance.

Functionalized Propanediols in Material Science: There is significant research into using functionalized propanediols as monomers for creating novel polymers. Studies on 1,3-propanediol-based polyesters, for instance, focus on developing biodegradable materials to address environmental concerns. researchgate.netnih.gov Research also explores the use of propanediol esters as bio-sourced plasticizers to improve the mechanical properties of polymers like polylactic acid (PLLA). mdpi.commdpi.com

Advanced Synthesis of Aromatic Ethers: Modern organic synthesis is focused on developing more efficient and environmentally friendly methods for creating aromatic ethers. labinsights.nl Research has moved beyond traditional methods like the Williamson synthesis, exploring catalytic systems that allow for ether formation under milder conditions and with greater selectivity, generating less waste. acs.orgresearchgate.netscientificupdate.com

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the aryloxypropanolamine scaffold, which is structurally related to the parent diol of the title compound, is a well-known pharmacophore. Contemporary SAR studies investigate how modifying the aromatic ring and the propanolamine (B44665) side chain affects biological activity, for example, in designing selective agonists for adrenergic receptors. mdpi.com Such research provides a framework for how a compound like this compound could be evaluated for potential bioactivity.

Significance of the o-Tolyloxy and Diacetate Moieties in Chemical Synthesis and Applications

The chemical character of this compound is defined by its two key moieties: the o-tolyloxy group and the diacetate groups.

The o-Tolyloxy Moiety: Derived from o-cresol (B1677501) (2-methylphenol), the o-tolyloxy group is a significant structural component. wikipedia.org O-cresol itself is a versatile industrial chemical intermediate extracted from coal tar or produced synthetically. wikipedia.orgchemcess.com It serves as a precursor for a wide range of products, including:

Pharmaceuticals: The muscle relaxant Mephenesin is a key example, demonstrating the direct relevance of the 3-(o-tolyloxy)-1,2-propanediol structure in drug design. wikipedia.orgwikipedia.org

Herbicides: Commercially important herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) are synthesized from o-cresol. wikipedia.org

Resins and Plasticizers: O-cresol is used in the production of phenolic resins and other polymers. nbinno.comguidechem.com

In a larger molecule, the o-tolyloxy group imparts increased lipophilicity (fat-solubility) and provides a rigid, planar aromatic structure that can engage in specific binding interactions within biological systems, such as van der Waals forces. stereoelectronics.org

The Diacetate Moieties: The two acetate groups significantly modify the properties of the parent diol.

Protecting Groups: In organic synthesis, hydroxyl groups are often converted to acetate esters to act as "protecting groups." This strategy blocks the reactivity of the hydroxyls while other chemical transformations are carried out on the molecule. wiley.com The acetate groups are generally stable but can be removed under acidic or basic conditions to regenerate the original diol. acs.org

Modulation of Physicochemical Properties: In drug design, the addition of acetate groups is a common strategy to alter a molecule's properties. Esterification of alcohol groups can increase lipophilicity, which may enhance the ability of a molecule to cross biological membranes. reachemchemicals.com The ester groups can also act as hydrogen bond acceptors, influencing how the molecule interacts with biological targets like enzymes or receptors. stereoelectronics.orgresearchgate.net The conversion to a diacetate ester from the parent diol represents a classic prodrug strategy, where the esters might be hydrolyzed in the body to release the active diol compound.

Table 3: Overview of Precursor Moieties

| Moiety | Precursor Compound | Key Characteristics and Applications of Precursor |

|---|---|---|

| o-Tolyloxy | o-Cresol (2-Methylphenol) | A key intermediate for pharmaceuticals, herbicides, disinfectants, and resins. wikipedia.orgwikipedia.orgguidechem.com |

| Diacetate | Acetic Anhydride (B1165640) / Acetic Acid | Used for esterification; acetic acid esters are common functional groups in synthesis and drug design. organic-chemistry.org |

Structure

3D Structure

Properties

CAS No. |

63991-86-6 |

|---|---|

Molecular Formula |

C14H18O5 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

[2-acetyloxy-3-(2-methylphenoxy)propyl] acetate |

InChI |

InChI=1S/C14H18O5/c1-10-6-4-5-7-14(10)18-9-13(19-12(3)16)8-17-11(2)15/h4-7,13H,8-9H2,1-3H3 |

InChI Key |

CVMSKRHCTWCITE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 3 O Tolyloxy 1,2 Propanediol Diacetate

Established Synthetic Pathways for 3-(o-Tolyloxy)-1,2-propanediol diacetate

The traditional synthesis of this compound typically proceeds through a two-step process: the formation of the ether linkage to create the 3-(o-tolyloxy)-1,2-propanediol (mephenesin) intermediate, followed by the esterification of the diol to yield the final diacetate product. nih.gov

Esterification Reactions for Diacetate Formation

The final step in the synthesis is the conversion of 3-(o-tolyloxy)-1,2-propanediol to its diacetate derivative. This is a standard esterification reaction, which can be achieved using several methods. A common laboratory and industrial method involves the reaction of the diol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. medcraveonline.commedcraveonline.com The reaction is often carried out in the presence of a base, like pyridine (B92270) or a tertiary amine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid). medcraveonline.com

The use of acetic anhydride is generally preferred due to its lower cost and the formation of a less corrosive byproduct. The reaction mechanism involves the nucleophilic attack of the hydroxyl groups of the diol on the carbonyl carbon of the acetic anhydride, leading to the formation of the ester linkages and the release of acetic acid.

| Reactants | Reagents | Product | Byproduct |

|---|---|---|---|

| 3-(o-Tolyloxy)-1,2-propanediol | Acetic Anhydride, Pyridine (catalyst) | This compound | Acetic Acid |

| 3-(o-Tolyloxy)-1,2-propanediol | Acetyl Chloride, Pyridine (catalyst) | This compound | Hydrochloric Acid |

More advanced methods focus on regioselective acetylation, which can be particularly important when dealing with polyols. acs.orgnih.gov While for a 1,2-diol like mephenesin (B1676209), complete diacetylation is often the goal, the principles of selective acylation can be applied to control the reaction. For instance, acetate (B1210297) catalysis has been shown to be effective for the regioselective acetylation of diols and polyols under mild conditions. acs.orgnih.gov This method relies on the formation of hydrogen bonds between the hydroxyl groups and the acetate anion to activate the acylation process. nih.gov

Etherification Routes for o-Tolyloxy Group Introduction

The introduction of the o-tolyloxy group onto the three-carbon backbone is a critical step. A widely used method for forming such aryl ether linkages is the Williamson ether synthesis. This reaction involves the deprotonation of o-cresol (B1677501) with a strong base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide salt. This nucleophilic phenoxide then displaces a leaving group from a suitable three-carbon electrophile. Common electrophiles for this purpose include 3-chloro-1,2-propanediol (B139630) or glycidol.

Another effective approach involves a one-pot synthesis from glycerol (B35011), a renewable feedstock. researchgate.net In this method, glycerol is reacted with a dialkyl carbonate, such as diethyl carbonate (DEC), in the presence of a catalytic amount of a base like potassium carbonate. This in-situ forms glycerol carbonate, which then reacts with o-cresol to yield 3-(o-tolyloxy)-1,2-propanediol (mephenesin). researchgate.net This process is highly regioselective for the primary hydroxyl group of glycerol. researchgate.net

| Method | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Williamson Ether Synthesis | o-Cresol, 3-Chloro-1,2-propanediol | o-Cresoxide | 3-(o-Tolyloxy)-1,2-propanediol |

| One-pot from Glycerol | o-Cresol, Glycerol, Diethyl Carbonate | Glycerol Carbonate | 3-(o-Tolyloxy)-1,2-propanediol |

Strategies for Stereoselective Synthesis of this compound

The 3-(o-tolyloxy)-1,2-propanediol molecule contains a stereocenter at the C2 position of the propane (B168953) chain, meaning it can exist as two enantiomers, (R)- and (S)-3-(o-tolyloxy)-1,2-propanediol. For certain applications, particularly in the pharmaceutical field, the synthesis of a single enantiomer is often required.

One effective strategy for obtaining enantiomerically pure 3-(o-tolyloxy)-1,2-propanediol is through the enzymatic resolution of the racemic diol. researchgate.net For instance, the lipase (B570770) YCJ01 from Burkholderia ambifaria has been shown to be highly efficient in resolving 3-aryloxy-1,2-propanediols through sequential esterification. researchgate.net This process can yield both the (S)-diacetate and the (R)-monoacetate with high enantiomeric excess (ee). researchgate.net The enzymatic approach offers a green and highly selective method for obtaining chiral building blocks.

Another approach is the asymmetric synthesis of the diol precursor. An organocatalytic chiral synthesis of (S)-mephenesin has been reported using L-proline to catalyze the α-aminoxylation of 3-(2-methyl-phenoxy)propanal. researchgate.net This method establishes the stereocenter early in the synthetic sequence and leads to the final product with high enantiomeric purity. researchgate.net

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound, aligning with the principles of green chemistry and utilizing advanced catalytic systems.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. A key concept in this regard is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. jocpr.comrsc.org Addition and rearrangement reactions are considered highly atom-economical as they incorporate all or most of the reactant atoms into the final product.

The one-pot synthesis of 3-(o-tolyloxy)-1,2-propanediol from glycerol is an excellent example of a greener synthetic route. researchgate.net This process utilizes glycerol, a renewable and readily available byproduct of biodiesel production, as the starting material. The reaction is performed under solvent-free conditions, and the catalyst and excess glycerol can be recycled, further enhancing its environmental credentials. researchgate.net

In the esterification step, moving from stoichiometric reagents like pyridine to catalytic methods not only improves efficiency but also reduces waste. The use of enzymes as catalysts for resolution and esterification also represents a significant advancement in green chemistry, as these reactions are typically performed under mild conditions in aqueous media. researchgate.netmdpi.com

Catalytic Systems for Enhanced Yield, Selectivity, and Atom Economy

The development of novel catalytic systems is crucial for improving the synthesis of this compound. In the esterification step, the use of catalytic amounts of acetate has been shown to provide high yields and regioselectivity in the acetylation of diols. nih.gov This method is more environmentally friendly and efficient compared to traditional methods that require stoichiometric amounts of basic catalysts. nih.gov

Iron(III) acetylacetonate (B107027) [Fe(acac)3] has also been identified as an inexpensive and efficient catalyst for the regio/site-selective acylation of diols. rsc.org This catalyst can form a temporary cyclic intermediate with the diol, facilitating the selective acylation of one hydroxyl group. rsc.org While the goal for 3-(o-tolyloxy)-1,2-propanediol is often diacetylation, the principles of such catalytic systems can be adapted to ensure complete and efficient conversion. The use of such catalysts can lead to higher yields, reduced reaction times, and milder reaction conditions, all of which contribute to a more sustainable and economical process.

| Catalyst | Reaction Step | Advantages |

|---|---|---|

| Potassium Carbonate | Etherification (from Glycerol) | Enables one-pot synthesis, recyclable. researchgate.net |

| Lipase YCJ01 | Stereoselective Esterification (Resolution) | High enantioselectivity, mild conditions, green catalyst. researchgate.net |

| L-Proline | Asymmetric α-aminoxylation | Organocatalytic, high enantiomeric excess. researchgate.net |

| Tetrabutylammonium Acetate | Diacetate Formation | Catalytic, high regioselectivity, mild conditions. nih.gov |

| Iron(III) Acetylacetonate | Diacetate Formation | Inexpensive, high selectivity, efficient. rsc.org |

Purification and Isolation Techniques in this compound Synthesis

The effective purification and isolation of this compound are critical steps in its synthesis to ensure the final product meets the required standards of purity for its intended applications. The methodologies employed are designed to remove unreacted starting materials, reagents, catalysts, and any by-products generated during the acetylation of 3-(o-Tolyloxy)-1,2-propanediol (mephenesin). The purification strategy is often contingent on the scale of the synthesis and the nature of the impurities present. The primary techniques utilized include aqueous work-up, chromatography, and recrystallization.

Following the acetylation reaction, a standard aqueous work-up is typically the first step in the purification process. This involves quenching the reaction, often by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic reagents like acetic anhydride or acetyl chloride, and to remove water-soluble by-products. The organic layer containing the crude diacetate is then separated, washed with brine, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

For the purification of the precursor, 3-(o-Tolyloxy)-1,2-propanediol, flash column chromatography over silica (B1680970) gel has been shown to be an effective method. In one documented synthesis, the crude product was first subjected to flash column chromatography with a mobile phase of 15:85 ethyl acetate-petroleum ether. researchgate.net This was followed by a second chromatographic purification, again using flash column chromatography with a mobile phase of 40:60 ethyl acetate-petroleum ether, which yielded the desired product as white crystals with a yield of 88%. researchgate.net Another study on a series of aryloxypropanediols reported the use of flash silica gel column chromatography with a gradient of n-hexane/ethyl acetate from 8:2 to 1:1 to isolate the products. nih.gov It is a common practice in organic synthesis to employ similar chromatographic conditions for the purification of a product and its derivatives. Therefore, it can be inferred that silica gel chromatography with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate) would be a suitable method for the purification of this compound. The precise ratio of the solvents would be determined based on the polarity of the diacetate and the impurities to be separated, often guided by thin-layer chromatography (TLC) analysis.

Recrystallization is another powerful technique for the purification of solid compounds like this compound. This method relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. For the precursor, 3-(o-Tolyloxy)-1,2-propanediol, recrystallization has been reported, with yields for a series of related aryloxypropanediols ranging from 45-65%, although the specific solvent systems and conditions were not optimized. nih.gov The selection of an appropriate recrystallization solvent is crucial and is typically guided by the principle of "like dissolves like," with consideration for the polarity of the target molecule. Given the ester functionalities in this compound, solvents such as ethanol, isopropanol, or mixtures containing ethyl acetate and a non-polar solvent like hexane or heptane (B126788) are plausible candidates. reddit.comrochester.edu The process would involve dissolving the crude diacetate in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of high-purity crystals.

The following table summarizes the purification techniques that are relevant to the synthesis of this compound, based on the purification of its precursor and related compounds.

| Purification Technique | Typical Reagents/Solvents | Applicable to Compound Type | Reported Yields for Precursor/Related Compounds | Key Parameters |

| Aqueous Work-up | Saturated aq. NaHCO₃, Brine, Na₂SO₄/MgSO₄ | Crude reaction mixture | Not applicable | pH adjustment, phase separation |

| Flash Column Chromatography | Silica Gel, Ethyl Acetate/Petroleum Ether, n-Hexane/Ethyl Acetate | Precursor (Mephenesin) | 88% | Stationary phase, mobile phase composition, flow rate |

| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexane | Solid organic compounds | 45-65% | Solvent selection, cooling rate, concentration |

Distillation, particularly under reduced pressure (vacuum distillation), is another potential method for the purification of liquid products. For instance, the synthesis of 1,2-propylene glycol diacetate involves rectification of the crude product to obtain the high-purity material. While this compound is expected to be a solid at room temperature, distillation could be employed if the compound is a low-melting solid or if it is synthesized on an industrial scale where distillation is a more cost-effective purification method than chromatography.

The choice and sequence of these purification techniques are tailored to achieve the desired level of purity of this compound. A combination of an initial aqueous work-up, followed by either chromatography or recrystallization, or in some cases both, is a common strategy to obtain a highly purified final product.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 3 O Tolyloxy 1,2 Propanediol Diacetate

Hydrolysis and Ester Cleavage Mechanisms of the Diacetate Moiety

The primary and most facile reaction of 3-(o-Tolyloxy)-1,2-propanediol diacetate is the hydrolysis of its two ester linkages, which can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis proceeds via a mechanism that is the reverse of Fischer esterification. The process is initiated by the protonation of the carbonyl oxygen of one of the acetate (B1210297) groups, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. Following a proton transfer, the 1,2-propanediol-3-(o-tolyloxy) moiety is eliminated as the leaving group, which then gets protonated to form the corresponding mono- or diol, and acetic acid is regenerated. The reaction is an equilibrium process, and the use of a large excess of water can drive the reaction to completion.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the o-tolyloxy-propanediol alkoxide as the leaving group. A rapid proton transfer from the newly formed acetic acid to the alkoxide yields the final products: acetate salt and 3-(o-Tolyloxy)-1,2-propanediol.

The relative rates of hydrolysis of the two ester groups can be influenced by steric hindrance and the potential for intramolecular catalysis. The primary acetate group is generally more susceptible to hydrolysis than the secondary acetate group due to lesser steric hindrance.

Table 1: General Mechanisms of Ester Hydrolysis

| Catalyst | Key Steps | Nature of Reaction |

| Acid | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Formation of a tetrahedral intermediate.4. Elimination of the alcohol. | Reversible |

| Base | 1. Nucleophilic attack by hydroxide ion.2. Formation of a tetrahedral intermediate.3. Elimination of the alkoxide leaving group.4. Proton transfer. | Irreversible |

Reactions Involving the Aromatic o-Tolyloxy Group

The aromatic ring of the o-tolyloxy group is susceptible to electrophilic aromatic substitution (EAS) reactions. The ether oxygen, through its lone pair of electrons, and the methyl group, through hyperconjugation, are both activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves.

Common electrophilic aromatic substitution reactions include:

Nitration: In the presence of a nitrating mixture (typically nitric acid and sulfuric acid), nitro groups (-NO2) can be introduced onto the aromatic ring, predominantly at the positions activated by the ether and methyl groups.

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst can lead to the substitution of hydrogen atoms on the aromatic ring with halogen atoms.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups onto the aromatic ring can be achieved using alkyl halides or acyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

The regioselectivity of these reactions is governed by the combined directing effects of the ortho-methyl and the ether oxygen substituents. The ether group is a stronger activating group and will have a dominant influence on the position of substitution.

Nucleophilic aromatic substitution (SNAr) on the o-tolyloxy group is generally difficult as the aromatic ring is electron-rich and lacks strong electron-withdrawing groups. Such reactions would require harsh conditions and are not typical for this compound.

Stability and Degradation Pathways under Varied Environmental and Chemical Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and light, as well as by the presence of microorganisms.

Hydrolytic Stability: The compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. ijpsonline.com The ester linkages are the primary sites of hydrolytic cleavage, leading to the formation of 3-(o-Tolyloxy)-1,2-propanediol and acetic acid. The rate of hydrolysis is expected to increase with increasing pH and temperature.

Thermal Stability: Information on the thermal decomposition of the diacetate is limited. However, the parent compound, mephenesin (B1676209) (3-(o-tolyloxy)-1,2-propanediol), has a boiling point of 153-154 °C at 4 mm Hg, suggesting that the diacetate would also possess considerable thermal stability in the absence of reactive species. chemicalbook.com

Biodegradation: Glycol ethers and their esters are generally considered to be biodegradable. semanticscholar.org The primary route of biodegradation is expected to be the enzymatic hydrolysis of the ester bonds by microbial esterases, yielding 3-(o-Tolyloxy)-1,2-propanediol and acetate. The resulting propanediol (B1597323) derivative can be further metabolized. Studies on related compounds have shown that bacteria can utilize propylene (B89431) glycol ethers as a carbon source. The biodegradation pathway of the aromatic moiety would likely involve hydroxylation and ring cleavage. mdpi.comnih.gov

Table 3: Summary of Stability and Degradation Pathways

| Condition | Stability/Degradation Pathway | Primary Products |

| Hydrolysis (Neutral/Alkaline pH) | Susceptible to hydrolysis. ijpsonline.com | 3-(o-Tolyloxy)-1,2-propanediol, Acetic acid/Acetate |

| Thermal | Expected to have moderate to high thermal stability. | Decomposition products (unspecified) |

| Photolytic | Potentially susceptible to photodegradation. | Cleavage of ether bond, modification of aromatic ring |

| Biodegradation | Likely biodegradable. | 3-(o-Tolyloxy)-1,2-propanediol, Acetic acid, further metabolites |

Computational and Theoretical Chemistry Studies of 3 O Tolyloxy 1,2 Propanediol Diacetate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-(o-Tolyloxy)-1,2-propanediol diacetate. These methods, grounded in the principles of quantum mechanics, allow for a detailed exploration of the molecule's electronic structure and conformational possibilities.

Electronic Structure and Bonding Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized primarily on the electron-rich tolyloxy group, while the LUMO would be centered on the carbonyl carbons of the acetate (B1210297) groups, indicating their electrophilic nature.

The covalent bonds within the molecule, including C-C, C-H, C-O, and C=O bonds, can be analyzed in terms of their length, strength, and polarity. The presence of electronegative oxygen atoms induces significant bond polarity, particularly in the C-O and C=O bonds, creating localized dipoles within the molecule.

Conformational Analysis and Energy Landscapes

The flexibility of the propanediol (B1597323) diacetate chain allows for numerous possible conformations due to rotation around its single bonds. A detailed conformational analysis would identify the most stable conformers and the energy barriers between them. The key dihedral angles governing the molecule's shape would be the C-C-O-C linkage between the propane (B168953) backbone and the tolyloxy group, as well as the rotations around the C-C bonds of the propane chain and the C-O bonds of the acetate groups.

A potential energy landscape would map the energy of the molecule as a function of these rotational degrees of freedom. The global minimum on this landscape would correspond to the most stable, lowest-energy conformation. Other local minima would represent other stable, albeit less populated, conformers. The transition states connecting these minima would reveal the energy required for conformational changes. It is expected that steric hindrance between the bulky tolyloxy group and the acetate groups plays a significant role in determining the preferred conformations.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in a condensed phase, such as in a liquid state or in solution. uiowa.edu These simulations model the movement of atoms over time, governed by a force field that describes the intra- and intermolecular interactions.

In a simulation of the pure liquid, the primary intermolecular interactions would be van der Waals forces, arising from temporary fluctuations in electron density, and dipole-dipole interactions, due to the permanent dipoles associated with the ether and ester functional groups. The aromatic rings could also participate in π-π stacking interactions.

MD simulations would allow for the calculation of various bulk properties, such as density, viscosity, and diffusion coefficients, providing a link between the molecular structure and the macroscopic behavior of the substance. Furthermore, simulations in different solvents would shed light on solute-solvent interactions and solubility characteristics.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry Signatures)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which are invaluable for their identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These calculations involve determining the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. The predicted NMR spectrum would show distinct signals for the aromatic protons of the tolyl group, the protons of the propane backbone, and the methyl protons of the acetate groups.

IR Spectroscopy: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. For this compound, strong absorption bands would be predicted for the C=O stretching vibrations of the ester groups, typically in the range of 1730-1750 cm⁻¹, and for the C-O stretching vibrations of the ether and ester linkages.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry. By calculating the relative stabilities of different fragment ions, it is possible to rationalize the observed peaks and deduce the fragmentation pathways of the parent molecule upon ionization.

A hypothetical table of predicted spectroscopic data is presented below:

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (aromatic) | 6.8 - 7.2 ppm |

| ¹H NMR Chemical Shift (propane backbone) | 3.8 - 4.5 ppm |

| ¹H NMR Chemical Shift (acetate methyl) | 2.0 - 2.2 ppm |

| ¹³C NMR Chemical Shift (carbonyl) | 170 - 172 ppm |

| IR Absorption (C=O stretch) | ~1740 cm⁻¹ |

| IR Absorption (C-O stretch) | 1000 - 1300 cm⁻¹ |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For this compound, a relevant reaction to study would be the hydrolysis of the ester groups to yield 3-(o-tolyloxy)-1,2-propanediol and acetic acid.

By mapping the potential energy surface for the reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For the hydrolysis reaction, both acid-catalyzed and base-catalyzed mechanisms could be explored. In the base-catalyzed mechanism, for example, the calculations would model the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. The structure of the tetrahedral intermediate and the subsequent transition state for the departure of the leaving group could be determined. The calculated activation energy would provide an estimate of the reaction rate. These studies offer a detailed, step-by-step understanding of the reaction pathway that is often difficult to obtain through experimental means alone.

Derivatization, Analogues, and Structure Function Relationship Studies Non Biological Applications

Synthesis of Structurally Modified Analogues of 3-(o-Tolyloxy)-1,2-propanediol diacetate

The synthesis of structurally modified analogues of this compound involves a range of organic reactions that target specific moieties within the parent molecule. These modifications are crucial for tailoring the compound's properties for various non-biological applications.

Modifications of the o-Tolyloxy Moiety and Aromatic Substituents

Systematic alterations to the o-tolyloxy group, which comprises a methyl group on a benzene (B151609) ring, can significantly impact the final properties of the molecule. The synthesis of a variety of 3-aryloxy-1,2-propanediols serves as a foundational step, which can then be acetylated to yield the diacetate analogues. researchgate.netnih.gov

The position and nature of substituents on the aromatic ring play a critical role in determining the thermal and mechanical properties of the resulting materials. For instance, introducing electron-withdrawing or electron-donating groups can alter the polarity and intermolecular interactions of the compound, which in turn affects properties like the glass transition temperature of polymers into which they are incorporated. wur.nl

Table 1: Examples of Modified o-Tolyloxy Moieties and their Potential Effects

| Modification | Example Substituent | Potential Effect on Properties |

|---|---|---|

| Positional Isomers | p-Tolyloxy, m-Tolyloxy | Altered steric hindrance and electronic effects, influencing packing and intermolecular forces. |

| Electron-Donating Groups | Methoxy (-OCH3), Amino (-NH2) | Increased electron density on the aromatic ring, potentially enhancing coordinating ability in catalytic applications. |

| Electron-Withdrawing Groups | Nitro (-NO2), Cyano (-CN) | Reduced electron density, potentially improving thermal stability. |

| Halogenation | Chloro (-Cl), Bromo (-Br) | Increased molecular weight and altered polarity, which can affect miscibility with polymers. |

| Extended Aromatic Systems | Naphthyloxy | Increased rigidity and potential for enhanced thermal stability. |

Alterations to the Propanediol (B1597323) Backbone and Stereochemical Variants

The 1,2-propanediol backbone is another key target for modification. The introduction of chirality into this backbone can lead to the development of stereoisomers with distinct properties. The synthesis of enantiomerically pure 3-aryloxy-1,2-propanediols is often achieved through the use of chiral starting materials, such as enantiopure glycidol. researchgate.net

The stereochemistry of the propanediol unit can influence the packing of the molecules in a solid state and their interactions in a liquid or polymeric matrix. This can have a profound effect on the mechanical and thermal properties of materials formulated with these compounds. Asymmetric synthesis techniques are employed to produce specific stereoisomers, which are crucial for applications in asymmetric catalysis where the chiral environment of the catalyst dictates the stereochemical outcome of a reaction. nih.govorganic-chemistry.orgrsc.orgmdpi.comnih.gov

Variation of the Ester Functionality and Alternative Protecting Groups

The diacetate ester groups in this compound can be replaced with other ester functionalities to modulate the compound's properties. The length and branching of the acyl chains can influence the flexibility and solubility of the molecule. For example, longer-chain esters may impart greater plasticizing effects in polymer formulations. The synthesis of these alternative esters can be achieved through esterification or transesterification reactions using different carboxylic acids or their derivatives. uniba.it

Furthermore, the acetate (B1210297) groups can be considered as protecting groups for the diol functionality. In synthetic schemes where the hydroxyl groups need to be unmasked for subsequent reactions, a variety of other protecting groups can be employed. The choice of protecting group depends on the specific reaction conditions to which the molecule will be subjected.

Table 2: Alternative Ester Functionalities and Protecting Groups

| Functional Group | Example | Potential Application/Advantage |

|---|---|---|

| Longer-Chain Esters | Dipropionates, Dibutyrates | Increased lipophilicity, potential for enhanced plasticizing efficiency. |

| Bulky Esters | Dipivalates | Increased steric hindrance, potentially affecting molecular packing and thermal properties. |

| Aromatic Esters | Dibenzoates | Increased rigidity and potential for higher thermal stability. |

| Alternative Protecting Groups | Silyl ethers (e.g., TBDMS) | Can be selectively removed under conditions that would not affect the acetate esters. |

| Alternative Protecting Groups | Benzyl ethers | Removable by hydrogenolysis, offering an orthogonal deprotection strategy. |

Exploration of Chemical Structure-Property Relationships for Non-Biological Applications

Understanding the relationship between the chemical structure of this compound analogues and their physical and chemical properties is crucial for their targeted design in non-biological applications. Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the properties of new compounds based on their molecular descriptors. nih.govresearchgate.net

For instance, in the context of polymer science, QSPR can be used to predict how modifications to the aromatic ring or the ester groups will affect the glass transition temperature (Tg) of a polymer blend. researchgate.netresearchgate.net This allows for the in-silico design of novel plasticizers or polymer additives with desired performance characteristics, reducing the need for extensive empirical testing.

Development of Compound Libraries for Functional Screening in Materials Science or Catalysis

The systematic synthesis of a diverse range of this compound analogues lends itself to the creation of compound libraries. These libraries can be subjected to high-throughput screening to identify candidates with desirable properties for specific applications in materials science or catalysis. nih.govnih.govresearchgate.netrsc.orgscienceopen.com

For example, a library of analogues with different aromatic substituents and stereochemistries could be screened for their efficacy as chiral ligands in asymmetric catalysis. Similarly, a library of analogues with varied ester functionalities could be screened for their performance as plasticizers in different polymer systems. This combinatorial approach accelerates the discovery of new materials and catalysts with optimized properties.

Advanced Analytical Methodologies for Comprehensive Characterization of 3 O Tolyloxy 1,2 Propanediol Diacetate

Spectroscopic Techniques for Structural Elucidation (High-Resolution NMR, FT-IR, UV-Vis, Advanced Mass Spectrometry)

Spectroscopic methods are indispensable for probing the molecular structure of 3-(o-Tolyloxy)-1,2-propanediol diacetate, providing detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy High-Resolution NMR (¹H and ¹³C NMR) is the most powerful technique for elucidating the precise molecular structure. By analyzing the chemical shifts, coupling constants, and integration of signals, the exact arrangement of protons and carbons in the molecule can be determined.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the o-tolyl group, the aliphatic protons of the propanediol (B1597323) backbone, and the methyl protons of the two acetate (B1210297) groups. The aromatic protons would appear as a complex multiplet in the range of δ 6.8-7.2 ppm. The protons on the propanediol moiety would exhibit complex splitting patterns due to diastereotopicity, appearing between δ 3.8 and 5.5 ppm. The methyl protons of the o-tolyl group would present as a singlet around δ 2.2 ppm, while the two acetate methyl groups would appear as sharp singlets near δ 2.0-2.1 ppm.

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. Key signals would include those for the two ester carbonyl carbons (around δ 170 ppm), the aromatic carbons (δ 110-158 ppm), the carbons of the propanediol backbone (δ 60-80 ppm), and the methyl carbons from the acetate and tolyl groups (δ 20-25 ppm).

Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.2 | Multiplet | 4H |

| Methine (CH-OAc) | 5.2 - 5.4 | Multiplet | 1H |

| Methylene (CH₂-OAr) | 4.0 - 4.3 | Multiplet | 2H |

| Methylene (CH₂-OAc) | 4.1 - 4.4 | Multiplet | 2H |

| Tolyl Methyl (Ar-CH₃) | ~2.2 | Singlet | 3H |

| Acetate Methyl (CO-CH₃) | ~2.0, ~2.1 | 2 Singlets | 6H |

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorption bands indicative of its ester and ether functionalities.

Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1200 - 1250 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1230 - 1270 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

UV-Vis Spectroscopy UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the o-tolyloxy aromatic ring would result in characteristic absorption bands in the ultraviolet region, typically around 220 nm and 270 nm, corresponding to π→π* transitions.

Advanced Mass Spectrometry (MS) Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF), are used to determine the exact molecular weight and elemental composition. The monoisotopic mass of this compound (C₁₄H₁₈O₅) is 266.11542 Da. uni.lu High-resolution MS can confirm this mass with high accuracy. Fragmentation analysis (MS/MS) would reveal characteristic losses of acetic acid (60 Da) and the tolyloxy group, further confirming the structure.

Predicted Mass Spectrometry Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 267.12270 |

| [M+Na]⁺ | 289.10464 |

| [M+K]⁺ | 305.07858 |

| [M-H]⁻ | 265.10814 |

Data predicted by computational models. uni.lu

Chromatographic Methods for Purity Assessment and Separation (HPLC, GC, SFC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar to moderately non-polar compounds. A C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would be suitable for purity determination. Detection would typically be performed using a UV detector set to the absorbance maximum of the tolyl group (~270 nm).

Gas Chromatography (GC): As a semi-volatile compound, this compound is also amenable to GC analysis, particularly for assessing volatile impurities. The compound would be separated on a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nist.gov GC-MS provides the added benefit of identifying impurities based on their mass spectra. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster separations and is a greener alternative to HPLC. For a moderately polar compound like this, SFC could provide high-resolution separation from closely related isomers or impurities.

X-ray Crystallography and Solid-State Characterization of Polymorphs and Solvates

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive three-dimensional structure. This technique yields precise bond lengths, bond angles, and conformational details of the molecule in the solid state. researchgate.net Furthermore, it is the gold standard for identifying and characterizing different crystalline forms such as polymorphs (different crystal packing of the same molecule) and solvates (crystals containing trapped solvent molecules). The existence of different polymorphs can significantly impact physical properties like melting point, solubility, and stability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of the compound.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For a crystalline sample, DSC can precisely determine the melting point and the enthalpy of fusion. It can also detect other phase transitions, such as solid-solid transitions between polymorphs or a glass transition for amorphous material.

Applications in Advanced Materials Science and As a Chemical Intermediate

Role as a Monomer or Precursor in Polymer Synthesis and Modification

While not a conventional monomer in the traditional sense of vinyl or acrylic monomers, 3-(o-Tolyloxy)-1,2-propanediol diacetate can serve as a precursor or a modifying agent in the synthesis of certain polymers. The ester linkages can potentially undergo transesterification reactions, allowing for its incorporation into polyester (B1180765) chains. This can modify the properties of the resulting polymer, such as increasing its flexibility or altering its thermal characteristics.

Furthermore, the diol precursor, 3-(o-Tolyloxy)-1,2-propanediol (mephenesin), can be used in the synthesis of polyurethanes and other condensation polymers. The subsequent acetylation to the diacetate form could be a post-polymerization modification step to alter the surface properties or solubility of the polymer.

Function as a Plasticizer in Polymer and Resin Formulations

The molecular structure of this compound suggests its utility as a plasticizer. Plasticizers are additives that increase the flexibility and durability of polymers. The bulky tolyloxy group and the flexible propanediol (B1597323) backbone can effectively disrupt the intermolecular forces between polymer chains, thereby reducing the glass transition temperature and imparting greater elasticity.

Its application would be analogous to other diacetate plasticizers, finding use in a variety of resins such as polyvinyl chloride (PVC), cellulosics, and other thermoplastic polymers. The aromatic ring in its structure may also contribute to improved compatibility with certain aromatic polymers.

Utility as a High-Boiling Solvent or Co-solvent in Industrial Processes and Formulations (e.g., coatings, inks)

With an estimated high boiling point, this compound is a candidate for use as a high-boiling solvent or co-solvent in various industrial formulations. In the coatings and inks industry, such solvents are crucial for controlling the drying time and ensuring the proper formation of a uniform film. Its good solvency for a range of resins and binders, a property inferred from its ester and ether functionalities, would make it a valuable component in these systems.

The use of high-boiling solvents like this compound can also be advantageous in applications requiring low volatility, such as in certain printing processes or specialized coatings where a long open time is necessary.

Application as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

The parent compound, 3-(o-Tolyloxy)-1,2-propanediol (mephenesin), is a well-established muscle relaxant. drugtodayonline.comzeelabpharmacy.comdrugbank.comncats.io1mg.com The diacetate derivative can serve as a protected form of this diol in multi-step organic syntheses. The acetate (B1210297) groups can be readily removed under basic or acidic conditions to liberate the free hydroxyl groups for further reactions.

This strategy is common in the synthesis of pharmaceuticals and other fine chemicals where selective reaction at other functional groups is required. Therefore, this compound is a valuable intermediate for creating more complex molecules with potential biological or material science applications.

Exploration in Other Functional Material Systems (e.g., adhesives, textiles, leather)

The properties that make this compound a suitable plasticizer and solvent also suggest its potential use in other functional material systems. In adhesives, it could act as a modifying agent to improve tackiness and flexibility. In the textile and leather industries, it could be explored as a component in finishing agents to impart softness, improve dye uptake, or enhance the feel of the final product. Its high boiling point would be beneficial in processing conditions that involve elevated temperatures.

While specific research on these applications is limited, the chemical's profile warrants further investigation into its utility in these and other advanced material formulations.

Future Directions and Emerging Research Avenues for 3 O Tolyloxy 1,2 Propanediol Diacetate Research

Integration with Flow Chemistry and Continuous Synthesis Technologies

The transition from traditional batch processing to continuous flow synthesis represents a significant opportunity for the production of 3-(o-Tolyloxy)-1,2-propanediol diacetate. Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. Research in this area would likely focus on adapting the synthesis, which involves the etherification of a propanediol (B1597323) with o-cresol (B1677501) followed by acetylation, into a continuous process.

Analogous research on the continuous esterification of glycerol (B35011) with acetic acid to produce glycerol acetates (monoacetin, diacetin, and triacetin) provides a strong precedent. rsc.orgrsc.org Studies have successfully employed heterogeneous catalysts like Amberlyst 15® in continuous flow reactors, often utilizing supercritical carbon dioxide (scCO₂) as a green solvent. rsc.orgrsc.org This approach not only facilitates catalyst separation but also allows for precise control over product selectivity by manipulating temperature, pressure, and reactant molar ratios. rsc.orgresearchgate.net For the synthesis of this compound, a multi-step continuous flow system could be envisioned, potentially integrating both the etherification and acetylation steps in-line.

Table 1: Potential Parameters for Continuous Synthesis of Propanediol Derivatives

| Parameter | Investigated Range/Value | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Catalyst | Amberlyst 15® | Effective heterogeneous catalyst for esterification. | rsc.orgrsc.org |

| Solvent | Supercritical CO₂ | Green solvent, facilitates separation. | rsc.orgrsc.org |

| Temperature | 100–150 °C | Affects selectivity between mono-, di-, and tri-acetates. | rsc.orgresearchgate.net |

| Pressure | 65–300 bar | Minor effect on conversion, can influence selectivity. | rsc.orgresearchgate.net |

| Reactant Molar Ratio | Acetic acid to glycerol up to 24:1 | Major role in tailoring yield and selectivity. | rsc.orgresearchgate.net |

| Process Type | Reactive Distillation | Increases glycerol conversion to 98.51% by removing byproducts. | |

This table is interactive. You can sort and filter the data.

Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring of Reactions

To optimize continuous synthesis processes, real-time, in-situ reaction monitoring is crucial. Advanced spectroscopic techniques can provide detailed kinetic and mechanistic data without the need for sample extraction, which can disrupt the reaction. spectroscopyonline.com For the synthesis of this compound, techniques such as Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are particularly well-suited. researchgate.netperkinelmer.com

These methods allow for the tracking of functional group transformations in real time. For instance, in-situ FTIR could monitor the disappearance of the hydroxyl groups of the propanediol intermediate and the appearance of the ester carbonyl peaks of the diacetate product. youtube.com This provides immediate insight into reaction kinetics, the formation of intermediates, and the influence of process parameters. perkinelmer.comyoutube.com Coupling these spectroscopic tools with flow reactors enables rapid data acquisition for process optimization and control. mdpi.com

Table 2: Applicable In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages for Flow Chemistry | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products; functional group analysis. | Fast scan capabilities, provides specific chemical information, crucial for mechanistic studies. | perkinelmer.comyoutube.com |

| NIR Spectroscopy | Quantitative analysis of reaction components. | Non-invasive, can use fiber optic probes, suitable for industrial process control. | researchgate.net |

| Raman Spectroscopy | Molecular structure and bond vibrations. | Complements FTIR, less interference from water, suitable for aqueous and biphasic systems. | spectroscopyonline.com |

| Fluorescence Spectroscopy | Can monitor changes in the electronic environment, useful for tracking specific reaction events. | High sensitivity, can be used for on-line, in-situ monitoring of reactions like transesterification. | researchgate.net |

This table is interactive. You can sort and filter the data.

Green Chemistry Innovations and Sustainable Synthetic Pathways

Future research will increasingly prioritize the development of sustainable synthetic routes for this compound. This aligns with the broader goals of green chemistry to reduce waste, use renewable feedstocks, and avoid hazardous substances. A key opportunity lies in utilizing bio-based platform chemicals. Glycerol, a readily available byproduct of biodiesel production, can be converted into aryloxypropanediols, which are precursors to the target compound. rsc.orgresearchgate.net

The traditional production of 1,2-propanediol often relies on petroleum-derived propylene (B89431) oxide. acs.orgresearchgate.net Alternative, greener pathways include the hydrogenolysis of renewable glycerol. acs.orgresearchgate.net Research into one-pot syntheses from glycerol to aryloxypropanediols under solvent-free conditions with recyclable catalysts has shown promise. rsc.orgresearchgate.net Further innovation could focus on using biocatalysts or novel heterogeneous catalysts to improve selectivity and reduce energy consumption in both the etherification and acetylation steps. The use of sonochemistry, which employs ultrasound irradiation, has also been shown to be an eco-friendly method for preparing related compounds like 3-chloro-1,2-propanediol (B139630), avoiding solvents and harsh conditions. medjchem.com

Development of Machine Learning and AI Models for Property Prediction and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery. u-strasbg.fr For this compound, ML models can be developed to predict its physicochemical properties based on its molecular structure. acs.orgnih.govarxiv.org Quantitative Structure-Property Relationship (QSPR) models, for example, can estimate properties like boiling point, viscosity, and solubility, accelerating material characterization without extensive experimental work. acs.orgresearchgate.net

Table 3: Applications of AI/ML in Chemical Research

| AI/ML Application | Objective | Potential Impact on this compound | Reference |

|---|---|---|---|

| Property Prediction (QSPR) | Predict electronic, physical, and chemical properties from molecular structure. | Rapidly estimate key properties, guiding application development. | acs.orgresearchgate.net |

| Reaction Optimization | Identify optimal reaction conditions (temperature, solvent, catalyst) for yield and selectivity. | Reduce experimental effort and cost for synthesis scale-up. | preprints.orgbeilstein-journals.org |

| Retrosynthetic Analysis | Propose viable synthetic routes for a target molecule. | Discover novel and more efficient pathways for synthesis. | u-strasbg.fr |

| Generative Models | Design new molecules with desired properties. | Explore derivatives with potentially enhanced performance characteristics. | arxiv.org |

This table is interactive. You can sort and filter the data.

Cross-Disciplinary Research Opportunities in Sustainable Chemistry and Engineering

The advancement of research on this compound will be fostered by collaborations across various scientific and engineering disciplines. The development of sustainable production methods is a prime example, requiring the expertise of organic chemists to design green reaction pathways and chemical engineers to design and implement efficient continuous flow reactors. nsf.gov

There are significant opportunities at the intersection of materials science and sustainable chemistry. Given that related compounds like glycerol acetates are used as solvents and plasticizers, cross-disciplinary research could explore the potential of this compound as a bio-based alternative in polymer formulations or as a green solvent. rsc.orgmdpi.com Collaboration with computational scientists is essential for developing the predictive AI models discussed previously. This integrated approach, combining experimental synthesis, process engineering, material characterization, and computational modeling, will be crucial for fully realizing the potential of this compound within a circular and sustainable economy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(o-Tolyloxy)-1,2-propanediol diacetate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves esterification of 3-(o-tolyloxy)-1,2-propanediol with acetic anhydride under catalytic acidic conditions. Purity optimization requires careful control of reaction stoichiometry (e.g., excess acetic anhydride) and temperature (60–80°C). Post-synthesis purification via fractional distillation (boiling point ~463.7 K under standard pressure ) or recrystallization in non-polar solvents is critical. Analytical techniques like HPLC or GC-MS should confirm purity (>98%) and identify residual solvents or byproducts .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, especially during heating. Avoid contact with oxidizers, acids, or bases to prevent decomposition. Waste must be segregated and disposed via licensed hazardous waste handlers, as thermal degradation may release aldehydes or carbon oxides .

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

- Methodological Answer : IR spectroscopy (neat liquid) identifies ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹). NMR (¹H/¹³C) confirms the o-tolyl group (aromatic protons at δ 6.8–7.2 ppm) and acetate methyl signals (δ 2.0–2.1 ppm). GC-MS with electron ionization (EI) provides molecular ion ([M⁺]) and fragmentation patterns for validation .

Advanced Research Questions

Q. How can kinetic studies be designed to assess the thermal stability of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min in N₂ atmosphere) to determine decomposition onset temperatures. Isothermal studies at 150–200°C can model degradation kinetics using Arrhenius equations. GC-MS or FTIR monitors volatile decomposition products (e.g., CO, aldehydes) .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

- Methodological Answer : Derivatization into prodrugs (e.g., carbamate or nicotinate esters) improves solubility. Use in vitro assays (Caco-2 cell permeability) to assess absorption. Micellar encapsulation with poloxamers or liposomal formulations can enhance delivery. Structural analogs (e.g., mephenesin carbamate ) provide comparative pharmacokinetic data .

Q. How can computational methods predict the environmental impact of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic species). Experimental validation includes OECD 301F biodegradation tests (monitoring CO₂ evolution) and algal toxicity assays (72-hr growth inhibition) .

Q. What experimental approaches resolve contradictions in reported bioactivity data for structural analogs?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., muscle relaxant activity in rodent skeletal muscle preparations ). Use meta-analysis of literature data to identify confounding variables (e.g., stereochemistry, impurities). Cross-validate findings with in silico docking studies targeting GABA receptors or ion channels .

Methodological Notes

- Data Interpretation : Conflicting results in thermal stability or bioactivity may arise from impurities (e.g., residual acetic acid in synthesis) or isomerization during storage. Always include control batches and validate methods with certified reference standards .

- Advanced Analytics : High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for resolving structural ambiguities in novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.